molecular formula C20H23ClN2O3S B11341747 1-(benzylsulfonyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11341747
M. Wt: 406.9 g/mol
InChI Key: KZRIFLKAZCVIAH-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylaniline with phenylmethanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as acetic acid and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

Uniqueness

N-(3-Chloro-4-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-7-8-18(13-19(15)21)22-20(24)17-9-11-23(12-10-17)27(25,26)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,24)

InChI Key

KZRIFLKAZCVIAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)Cl

Origin of Product

United States

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